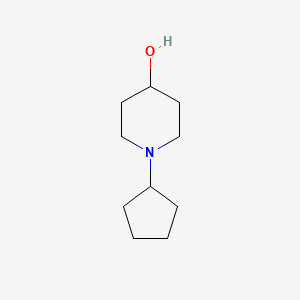

1-Cyclopentylpiperidin-4-ol

説明

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, which could potentially include 1-Cyclopentylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-Cyclopentylpiperidin-4-ol can be found in various databases such as PubChem .Physical And Chemical Properties Analysis

1-Cyclopentylpiperidin-4-ol has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用

Cyclotide Research

Cyclotides, a family of plant-derived peptides, are characterized by their structural plasticity and diverse sequence variability. They have shown potential in modulating G protein-coupled receptors (GPCRs), thus establishing cyclotides as promising sources for GPCR ligand design. This is significant considering the structural similarities and potential interactions between cyclotides and compounds like 1-Cyclopentylpiperidin-4-ol (Fahradpour et al., 2017).

Cyclodepsipeptide Production

Cyclodepsipeptides, another group of compounds, are produced as secondary functional metabolites by bacteria, fungi, and animals. Their diverse biological activities and potential applications in metabolic engineering have been highlighted due to their unique properties, similar to those explored in the context of 1-Cyclopentylpiperidin-4-ol (Mishra et al., 2017).

Cyclodipeptide Synthases

Research on cyclodipeptide synthases, enzymes involved in cyclodipeptide biosynthesis, is relevant due to their production of cyclic peptides with diverse biological properties. These properties are also of interest in the study of compounds like 1-Cyclopentylpiperidin-4-ol (Gondry et al., 2009).

Enniatins and Beauvericins Synthesis

Enniatins and beauvericins are cyclodepsipeptides synthesized by non-ribosomal peptide synthetases. These compounds exhibit a range of bioactivities including antimicrobial, antitumoral, and immunosuppressant effects. The structural and functional similarities of these compounds to 1-Cyclopentylpiperidin-4-ol suggest potential in pharmaceutical applications (Zobel et al., 2016).

作用機序

Target of Action

1-Cyclopentylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , a seven transmembrane G-protein coupled receptor . This receptor has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it blocks the receptor, preventing it from carrying out its normal function. The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-Cyclopentylpiperidin-4-ol affects the pathway of HIV-1 entry into cells . Normally, the CCR5 receptor plays a crucial role in this process. By blocking this receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The result of the action of 1-Cyclopentylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .

特性

IUPAC Name |

1-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMYBDCXKKGIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617139 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpiperidin-4-ol | |

CAS RN |

832735-53-2 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)